Synthesis of (3-Methoxy-5-methylphenyl)methanol from orcinol monomethyl ether.
Synthesis of (3-Methoxy-5-methylphenyl)methanol from orcinol monomethyl ether.
Title: Precision Synthesis of (3-Methoxy-5-methylphenyl)methanol: A Modular C–O to C–C Transformation Protocol
Executive Summary This technical guide details the synthesis of (3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1) from Orcinol Monomethyl Ether (3-methoxy-5-methylphenol). Unlike direct formylation strategies (e.g., Vilsmeier-Haack), which suffer from poor regioselectivity (ortho/para mixtures) and low yields on electron-rich phenols, this protocol utilizes a Palladium-Catalyzed Carbonylation strategy. By converting the phenolic hydroxyl to a triflate leaving group, followed by carbonylation and reduction, we guarantee the retention of the 1,3,5-substitution pattern (ipso-substitution). This route is optimized for high fidelity, scalability, and purification ease suitable for pharmaceutical intermediate production.
Part 1: Synthetic Strategy & Pathway
The synthesis proceeds through three distinct stages:
-
Activation: Conversion of the phenol to an aryl triflate (
) to activate the C–O bond. -
Carbonylation: Pd-catalyzed insertion of CO (or surrogate) to form the methyl ester (
). -
Reduction: Hydride reduction of the ester to the target benzyl alcohol (
).
Reaction Pathway Diagram
Caption: Figure 1. Three-stage synthetic workflow ensuring regioselective conversion of the phenolic hydroxyl to the hydroxymethyl group via ipso-substitution.
Part 2: Detailed Experimental Protocols
Step 1: Triflation (Activation of the Phenol)
The phenolic hydroxyl is a poor leaving group. Conversion to the triflate (
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 3-Methoxy-5-methylphenol | 1.0 | Substrate |
| Trifluoromethanesulfonic anhydride (
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 3-Methoxy-5-methylphenol (1.0 equiv) and Pyridine (2.5 equiv) in anhydrous DCM. Cool the solution to
using an ice bath. -
Addition: Add
(1.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The reaction is exothermic; maintain internal temperature . -
Reaction: Stir at
for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1); the triflate is significantly less polar than the phenol. -
Workup: Quench with ice-water. Wash the organic layer with
(to remove pyridine), saturated , and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes). The product is an oil that may solidify upon standing.
Step 2: Palladium-Catalyzed Carbonylation
This is the critical C–C bond-forming step. We utilize a
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Aryl Triflate (from Step 1) | 1.0 | Substrate |
| Palladium(II) Acetate | 0.03 (3 mol%) | Pre-catalyst |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 0.06 (6 mol%) | Ligand |
| Triethylamine (
Protocol:
-
Catalyst Pre-complexation: In a dry Schlenk flask, mix
and dppf in a small amount of MeOH/DMF (1:1) under Argon for 15 mins to generate the active species. -
Reaction Assembly: Add the Aryl Triflate (1.0 equiv) and
(2.0 equiv) to the catalyst mixture. Dilute with anhydrous MeOH to a concentration of 0.1 M. -
Carbonylation: Evacuate the flask and backfill with CO gas (balloon pressure is sufficient for triflates; autoclaves at 50 psi can speed up kinetics).
-
Heating: Heat the mixture to
for 12–16 hours.-
Mechanistic Insight: The
undergoes oxidative addition into the C–O(Tf) bond. CO insertion follows, creating an acyl-Pd species, which is then intercepted by MeOH to release the ester and regenerate .
-
-
Workup: Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.
-
Purification: Flash chromatography (Hexane:EtOAc 8:2) yields Methyl 3-methoxy-5-methylbenzoate .
Step 3: Reduction to Benzyl Alcohol
The methyl ester is reduced to the primary alcohol using Lithium Aluminum Hydride (
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Methyl Ester (from Step 2) | 1.0 | Substrate |
|
Protocol:
-
Setup: Flame-dry a 2-neck RBF under Argon. Add anhydrous THF and cool to
. -
Reagent Prep: Add
solution (1.5 equiv) to the cold THF. -
Addition: Dissolve the Methyl Ester in a minimal amount of THF and add dropwise to the
suspension. -
Reaction: Stir at
for 30 mins, then allow to warm to RT for 1 hour. -
Fieser Quench (Critical for Safety): Cool back to
. For every x grams of used, add:-
x mL water (slowly!)
-
x mL 15% NaOH
-
3x mL water
-
-
Isolation: Stir until a white granular precipitate forms. Add
, stir 15 mins, and filter. -
Final Purification: Concentrate the filtrate. The resulting oil is often pure enough (>95%), but can be distilled (Kugelrohr) or chromatographed (Hexane:EtOAc 7:3) to yield pure (3-Methoxy-5-methylphenyl)methanol .
Part 3: Analytical Validation
To ensure the integrity of the synthesis, the final product must meet the following spectral characteristics:
1H NMR (400 MHz,
- 6.75 (s, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H) — Characteristic 1,3,5-substitution pattern.
-
4.62 (s, 2H,
) — Diagnostic benzylic methylene. -
3.80 (s, 3H,
). -
2.33 (s, 3H,
). - 1.80 (br s, 1H, -OH).
Key Causality Check: If the starting material (Orcinol monomethyl ether) was subjected to direct formylation (e.g., Vilsmeier), the protons would appear as two doublets (ortho-coupling) or singlets with different shifts, indicating substitution at the 2, 4, or 6 positions. The preservation of the 1,3,5-symmetry (meta-coupling only, appearing as singlets or fine multiplets) confirms the ipso-substitution via the triflate route.
References
-
Synthesis of 3-Methoxy-5-methylphenol (Starting Material Verification) Source: PrepChem.com URL:[Link]
-
Palladium-Catalyzed Carbonylation of Aryl Triflates Title: Palladium-Catalyzed Carbonylation and Arylation Reactions Source: DiVA Portal (Academic Dissertation) URL:[Link]
-
Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions Title: Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions (ACS Sustainable Chem. Eng.) Source: ACS Publications URL:[Link]
